molecular formula C12H19N5 B1487463 6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine CAS No. 1185541-96-1

6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine

Cat. No. B1487463
M. Wt: 233.31 g/mol
InChI Key: FQGAOBNIEDSLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It has a density of 0.862 g/mL, a melting point of -7 °C, and a boiling point of 106 °C .

Scientific Research Applications

Pharmacological Applications and Synthesis

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) showed potent in vitro activity and acted as anti-inflammatory agents and antinociceptive agents in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

  • Synthesis of α-Aminophosphonates : Phosphomolybdic acid promoted Kabachnik–Fields reaction provided an efficient method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, showing the versatility of pyrimidine derivatives in organic synthesis (P. S. Reddy et al., 2014).

  • 5-HT1A Partial Agonists : Aminopyrimidine derivatives emerged as novel 5-HT(1A) agonists from a high-throughput screen, with modifications leading to improved compounds within the series, indicating their potential in treating disorders associated with the 5-HT1A receptor (Dounay et al., 2009).

  • Bifunctional Aromatic N-Heterocycles : The synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents demonstrated the importance of balancing hydrogen-bond donors and acceptors for developing supramolecular structures with potential applications in molecular recognition and self-assembly processes (Aakeröy et al., 2007).

Potential Therapeutic Applications

  • Anticancer Activities : Novel Mannich bases synthesized from pyridine-3-ylamine derivatives showed moderate cytotoxic activity against prostate cancer cell lines, illustrating the potential of pyrimidine derivatives as anticancer agents (Demirci & Demirbas, 2019).

  • Treatment of Alzheimer's Disease : Investigation of 2-benzylpiperidin-N-benzylpyrimidin-4-amines for their multi-targeted Alzheimer's disease therapeutics potential revealed that these compounds could serve as multifunctional agents targeting cholinesterase, Aβ-aggregation, and β-secretase activities (Mohamed et al., 2012).

Safety And Hazards

While specific safety data for “6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine” is not available, it’s important to handle all chemicals with care. Piperidine, for example, is classified as harmful if swallowed .

Future Directions

The pharmaceutical applications of synthetic and natural piperidines are a subject of ongoing research . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field.

properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c13-9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10/h7-10H,1-6,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGAOBNIEDSLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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